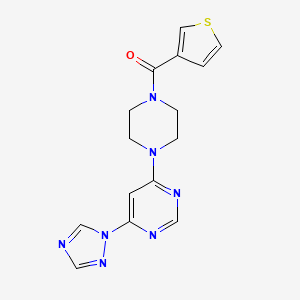

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone

Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone features a pyrimidine core substituted at position 6 with a 1,2,4-triazole moiety and at position 4 with a piperazine group. The piperazine is further linked to a thiophen-3-yl methanone unit. This structure combines heterocyclic motifs known for diverse pharmacological activities, including antifungal (triazole), kinase inhibitory (pyrimidine), and neuropharmacological (piperazine) properties .

Properties

IUPAC Name |

thiophen-3-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7OS/c23-15(12-1-6-24-8-12)21-4-2-20(3-5-21)13-7-14(18-10-17-13)22-11-16-9-19-22/h1,6-11H,2-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRHJUYXPIYTNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds with a 1,2,4-triazole core have been reported to exhibit potent inhibitory activities against various cancer cell lines.

Mode of Action

It’s known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This binding can lead to inhibition or modulation of the target enzyme’s activity, which can result in therapeutic effects.

Biochemical Pathways

Compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. Apoptosis is a form of programmed cell death, and its induction is a common strategy for inhibiting the growth of cancer cells.

Pharmacokinetics

It’s known that heterocyclic compounds containing nitrogen atoms, like the 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.

Result of Action

The compound has been shown to exhibit cytotoxic activities against various cancer cell lines in a dose-dependent manner. Some of the compounds exhibited very weak cytotoxic effects toward normal cells compared with doxorubicin. This suggests that the compound might have a selective action against cancer cells, which is a desirable property for anticancer drugs.

Biochemical Analysis

Biochemical Properties

Similar compounds have shown inhibitory activities against certain cancer cell lines. This suggests that (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone may interact with enzymes, proteins, and other biomolecules in a way that influences biochemical reactions.

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure indicates the presence of multiple functional groups that contribute to its biological properties.

Antimicrobial Activity

Compounds containing triazole and pyrimidine derivatives have shown significant antimicrobial properties. Research indicates that derivatives of triazole exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, triazole-based compounds have been reported to possess enhanced antifungal activity due to their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi .

Anticancer Properties

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays demonstrate that compounds featuring the triazole ring can inhibit the growth of cancer cell lines. For example, similar compounds have shown IC50 values ranging from 22 nM to 65 nM against various cancer cell lines, indicating potent antiproliferative effects . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer proliferation.

Antioxidant Activity

Antioxidant properties are another significant aspect of biological activity for this class of compounds. Studies have shown that certain triazole derivatives exhibit strong radical scavenging abilities, which can protect cells from oxidative stress. For instance, some derivatives demonstrated DPPH radical scavenging activity comparable to standard antioxidants like Trolox .

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various triazole derivatives, including those similar in structure to our compound. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) against a range of Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .

Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, several triazole derivatives were synthesized and tested against human cancer cell lines. The most active compounds showed significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways. The findings suggest that modifications in the triazole structure can lead to enhanced anticancer activity .

Data Tables

| Biological Activity | IC50/Effective Concentration | Mechanism |

|---|---|---|

| Antimicrobial | MIC values ranging from 0.5 to 10 µg/mL | Inhibition of cell wall synthesis |

| Anticancer | IC50 values from 22 nM to 65 nM | Induction of apoptosis via caspase activation |

| Antioxidant | DPPH IC50 = 0.397 µM | Radical scavenging |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone (CAS: 1797563-72-4)

- Structural Differences: Pyridazine vs. Pyrimidine Core: The pyridazine ring (two adjacent nitrogen atoms) replaces the pyrimidine core (non-adjacent nitrogens), altering electronic distribution and hydrogen-bonding capacity . Substituent Position: The thiophene group is attached at position 2 (vs.

- Physicochemical Properties :

6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (Compound 10, )

- Structural Differences: Bicyclic Thienothiophene vs. Monocyclic Thiophene: The fused thieno[2,3-b]thiophene system increases hydrophobicity compared to the target compound’s single thiophene ring. Cyanopyrazolopyrimidine vs. Triazole-Pyrimidine: The cyanopyrazole group may enhance π-π stacking but reduce metabolic stability compared to the triazole .

- Synthesis and Properties :

(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (Compound 7b, )

- Structural Differences: Bis-Pyrazole vs. Triazole-Pyrimidine: Dual pyrazole units and a bis-thienothiophene system create a rigid, planar structure, contrasting with the target compound’s flexible piperazine linker.

- Physicochemical Data :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-3-yl)methanone, and how can reaction conditions be optimized to improve yield?

- Methodology : The compound’s core structure involves a piperazine-linked pyrimidine-triazole moiety and a thiophene ketone. A plausible synthetic route involves:

- Step 1 : Coupling 6-chloropyrimidin-4-amine with 1H-1,2,4-triazole via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF at 80°C) .

- Step 2 : Introducing the piperazine ring via Buchwald-Hartwig amination or nucleophilic substitution, requiring palladium catalysis or microwave-assisted heating for faster kinetics .

- Step 3 : Final acylation with thiophene-3-carbonyl chloride under anhydrous conditions (e.g., DCM, TEA as base) .

- Optimization : Use design of experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). For example, microwave synthesis in achieved higher yields (75–85%) compared to conventional heating (50–60%) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodology :

- NMR : 1H/13C NMR to confirm substitution patterns (e.g., pyrimidine C-6 vs. C-2 positions). Thiophene protons typically appear as distinct doublets at δ 7.2–7.8 ppm .

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., monoclinic P21/c space group with β ≈ 91.5°, as seen in structurally similar pyrazolones) .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities. Purity >95% is critical for biological assays .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?

- Case Study : reports triazol-3-one derivatives with thiophene moieties showing variable antimicrobial activity (MIC: 2–64 µg/mL). Contradictions may arise from:

- Lipophilicity : LogP differences due to substituents (e.g., trifluoromethyl groups in increase metabolic stability but reduce solubility).

- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and include positive controls (e.g., ciprofloxacin) .

- Statistical analysis : Apply ANOVA to compare IC50 values across replicates and use cheminformatics tools (e.g., MOE) to model structure-activity relationships (SAR) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- Docking studies : Target enzymes (e.g., CYP450 isoforms) using AutoDock Vina to predict metabolism. Piperazine rings often enhance solubility but may increase off-target binding .

- ADMET prediction : Use SwissADME to optimize parameters:

- Lipinski’s Rule : MW <500, LogP <5, H-bond donors <5.

- BBB permeability : Polar surface area <90 Ų reduces CNS penetration, which is desirable for non-neurological targets .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to prioritize derivatives .

Q. What experimental and theoretical approaches validate the role of the thiophene-3-yl methanone group in target binding?

- Methodology :

- SAR studies : Synthesize analogs replacing thiophene with furan or phenyl groups. shows thiophene’s sulfur atom enhances π-π stacking in enzyme pockets .

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to receptors (e.g., kinase enzymes). Thiophene derivatives in exhibited ΔG ≈ -8.5 kcal/mol, indicating strong binding .

- Electron Density Maps : Compare X-ray structures of ligand-bound complexes (e.g., PDB entries in ) to identify key interactions (e.g., hydrogen bonds with His189 in target proteins) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in thermal stability data during DSC/TGA analysis?

- Case Study : reports decomposition temperatures (Td) for piperazine derivatives ranging from 180–220°C. Discrepancies may arise from:

- Crystallinity : Amorphous vs. crystalline forms (e.g., recrystallize from ethanol/water mixtures to standardize polymorphs).

- Heating rate : Use slower rates (5°C/min) to detect subtle phase transitions .

- Statistical validation : Report mean ± SD from triplicate runs and exclude outliers via Grubbs’ test (α = 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.